N-(morpholin-2-ylmethyl)pyridazin-3-amine is a heterocyclic compound that features a pyridazine ring linked to a morpholine moiety through a methylene bridge. This compound is part of the pyridazinamine family, which is notable for its diverse biological activities and potential applications in medicinal chemistry. The molecular formula for N-(morpholin-2-ylmethyl)pyridazin-3-amine is CHNO, and it has a molecular weight of approximately 193.23 g/mol. Its unique structure allows it to interact with various biological targets, making it a subject of interest in drug discovery and development .
N-(morpholin-2-ylmethyl)pyridazin-3-amine can be synthesized through specific organic reactions involving pyridazin-3-amine and morpholine. It falls under the category of amines and heterocycles, which are crucial in the development of pharmaceuticals due to their ability to modulate biological pathways .
The synthesis of N-(morpholin-2-ylmethyl)pyridazin-3-amine typically involves the reaction of pyridazin-3-amine with morpholine. This reaction is often facilitated by a base under controlled conditions to yield the desired product efficiently.
The molecular structure of N-(morpholin-2-ylmethyl)pyridazin-3-amine consists of:
The compound's structural data includes:
N-(morpholin-2-ylmethyl)pyridazin-3-amine can participate in several chemical reactions, including:
The mechanism of action for N-(morpholin-2-ylmethyl)pyridazin-3-amine involves its interaction with specific biological targets such as enzymes or receptors. Upon binding to these targets, the compound can modulate their activity, potentially leading to therapeutic effects. The precise pathways and interactions depend on the context of its application in medicinal chemistry .
Data regarding its reactivity profile indicates that it can undergo typical amine reactions such as acylation and alkylation .
N-(morpholin-2-ylmethyl)pyridazin-3-amine has several scientific applications:
The construction of the pyridazine core represents the foundational step in synthesizing N-(morpholin-2-ylmethyl)pyridazin-3-amine. Pyridazine heterocycles exhibit unique electronic properties due to their ortho-dinitrogen configuration, characterized by a high dipole moment (~4.22 D) and weak basicity (pKa ~2.0) that significantly influence reactivity patterns [5]. Electrophilic substitution on the parent pyridazine ring is challenging due to electron-deficient character, necessitating activation strategies for C-H functionalization. Modern approaches typically employ:
Table 1: Pyridazine Functionalization Methods
Method | Conditions | Yield (%) | Regioselectivity |
---|---|---|---|
Direct C-H Amination | Pd(OAc)₂/XPhos, Cs₂CO₃, toluene, 110°C | 72-89 | C3 > C6 (8:1) |
Nucleophilic Aromatic Substitution | 3-Chloropyridazine, morpholine derivative, DIPEA, DMF, 80°C | 65-78 | C3 exclusive |
Reductive Amination | Pyridazine-3-carbaldehyde, NaBH₃CN, RT | 55-68 | N/A |
Optimization challenges center on suppressing dimerization/polymerization side products during electrophilic substitutions. Microwave-assisted synthesis (150W, 140°C) reduces reaction times by 60% while improving yields to >85% by minimizing thermal decomposition pathways [4] [5].
The incorporation of the morpholine moiety employs two principal strategies dictated by the oxidation state of the pyridazine precursor:
Solvent optimization studies reveal dimethylacetamide (DMAc) outperforms DMF due to its higher dielectric constant (ε = 37.8) facilitating polar transition states. Green metrics analysis indicates the reductive amination route exhibits superior atom economy (78% vs. 65% for SNAr) but requires chromatographic purification, increasing the E-factor to 32 versus 18 for crystalline SNAr products [4].
Table 2: Morpholine Coupling Efficiency by Solvent
Solvent | Dielectric Constant (ε) | Reaction Time (h) | Yield (%) | Byproduct Formation (%) |
---|---|---|---|---|
DMF | 36.7 | 14 | 68 | 12 |
DMAc | 37.8 | 9 | 78 | 7 |
NMP | 32.2 | 16 | 62 | 18 |
DMSO | 46.7 | 12 | 71 | 15 |
While N-(morpholin-2-ylmethyl)pyridazin-3-amine contains a secondary amine, its N-ethylated derivative (N-ethyl-N-(morpholin-2-ylmethyl)pyridazin-3-amine) exemplifies advanced functionalization strategies applicable to structural analogs. Ethylation employs:
Steric mapping indicates the pyridazine nitrogen exhibits higher nucleophilicity (HOMO = -6.3 eV) versus the morpholine nitrogen (HOMO = -7.1 eV), enabling partial chemoselectivity without protection when using finely tuned stoichiometry (1.1 equiv ethylating agent). However, chromatographic separation remains necessary to isolate >99% pure tertiary amine [3] [4].
Morpholine ring synthesis in situ avoids pre-functionalization requirements:
Notably, the morpholine ring's conformation influences reactivity – the chair conformation with axial N-CH₂-pyridazine orientation enhances electrophilicity by 1.3 kcal/mol due to n→σ* orbital interactions, facilitating subsequent functionalization [5]. Microwave irradiation (300W, sealed vessel) accelerates ring closure kinetics by 3-fold while suppressing exothermic side reactions [8].
Table 3: Catalytic Ring Closure Performance
Catalyst System | Temperature (°C) | Time (h) | Yield (%) | Byproducts (%) |
---|---|---|---|---|
CuI/Cs₂CO₃ (5 mol%) | 100 | 8 | 75 | 10 |
Pd/Fe₃O₄ nanoparticles | 120 | 12 | 60 | 22 |
Ru-MACHO® (0.1 mol%) | 140 | 6 | 68 | 15 |
Ir(ppy)₃ (2 mol%) | 80 | 24 | 45 | 30 |
Purification presents critical bottlenecks due to:
Scale-up solutions include:
Green metrics analysis confirms crystallization-based purification reduces process mass intensity (PMI) to 18 versus 42 for column chromatography, aligning with CHEM21 toolkit sustainability targets [4].
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9